molecular formula C23H24N2O3 B11363327 N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

N-(4-methoxybenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11363327
M. Wt: 376.4 g/mol
InChI Key: BXQOWNIFMYTSAR-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O3/c1-3-15-28-21-8-6-7-19(16-21)23(26)25(22-9-4-5-14-24-22)17-18-10-12-20(27-2)13-11-18/h4-14,16H,3,15,17H2,1-2H3

InChI Key

BXQOWNIFMYTSAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzamide intermediate.

    Attachment of the Propoxy Group: The propoxy group is attached via an etherification reaction, where a propyl halide reacts with the hydroxyl group of the intermediate compound.

    Incorporation of the Pyridinyl Group:

Industrial Production Methods

Industrial production of N-[(4-METHOXYPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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